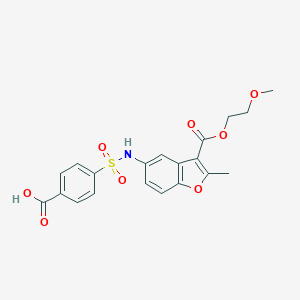![molecular formula C14H12N4O3S2 B280779 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial component of the innate immune system and plays a key role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 signaling is also involved in the pathogenesis of various diseases, including sepsis, atherosclerosis, and cancer.
Mechanism of Action
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide targets the intracellular domain of TLR4 and inhibits the recruitment of adaptor proteins, such as MyD88 and TRIF, which are essential for downstream signaling. This compound does not directly bind to the extracellular domain of TLR4 or interfere with ligand binding. Instead, this compound induces a conformational change in TLR4 that prevents the recruitment of adaptor proteins. This results in the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. This compound inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in response to TLR4 ligands. This compound also inhibits the expression of cell adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in leukocyte recruitment and inflammation. In animal models of sepsis and acute lung injury, this compound has been shown to improve survival, reduce organ damage, and attenuate the inflammatory response.
Advantages and Limitations for Lab Experiments
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has high selectivity for TLR4 and does not cross-react with other TLRs or receptors. This compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound has low solubility in water and requires the use of organic solvents for in vitro studies. This compound has a short half-life in vivo and requires frequent dosing or sustained-release formulations for therapeutic applications.
Future Directions
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide has several potential future directions for research and development. This compound can be further optimized for pharmacokinetic properties, such as solubility, stability, and bioavailability. This compound can also be evaluated for its efficacy in other diseases, such as atherosclerosis, inflammatory bowel disease, and neuroinflammation. This compound can be combined with other therapies, such as antibiotics, chemotherapy, and immunotherapy, to enhance their efficacy and reduce their side effects. This compound can also be used as a tool to study the role of TLR4 signaling in various biological processes and diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets TLR4 signaling and has potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound represents a promising drug candidate for the treatment of inflammatory and immune-related diseases.
Synthesis Methods
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide was first synthesized by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 4-hydroxy-3-nitrobenzenesulfonamide with 1H-1,2,4-triazole-3-thiol in the presence of a base, followed by reduction of the nitro group with iron powder and acetic acid. The resulting compound is then treated with a sulfonating agent to introduce the benzenesulfonamide group. The final product is purified by column chromatography and recrystallization.
Scientific Research Applications
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to inhibit TLR4 signaling and attenuate the inflammatory response in animal models of sepsis, acute lung injury, and ischemia-reperfusion injury. This compound has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy in vitro and in vivo. In clinical trials, this compound has been evaluated for its safety and efficacy in patients with sepsis and rheumatoid arthritis.
Properties
Molecular Formula |
C14H12N4O3S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O3S2/c19-12-7-6-10(8-13(12)22-14-15-9-16-17-14)18-23(20,21)11-4-2-1-3-5-11/h1-9,18-19H,(H,15,16,17) |
InChI Key |
HVUYWBXHGIZTCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)

![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280710.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
